N-Hydroxymethyl-N-methylformamide

説明

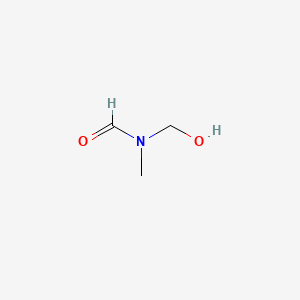

Structure

3D Structure

特性

IUPAC Name |

N-(hydroxymethyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCFTADHOAAXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942723 | |

| Record name | N-(Hydroxymethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20546-32-1 | |

| Record name | N-(Hydroxymethyl)-N-methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20546-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethyl-N-methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Hydroxymethyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymethyl-N-methylformamide (HMMF) is a carbinolamide of significant interest in organic synthesis and is recognized as a metabolite of N,N-dimethylformamide (DMF).[1] Its unique structural feature, a hydroxyl group attached to the nitrogen of an amide, imparts a distinct reactivity profile, rendering it a valuable intermediate. This technical guide provides a comprehensive overview of the chemical properties of HMMF, including its physical characteristics, spectroscopic data, reactivity, and stability. Detailed experimental protocols and safety considerations are also presented to support its application in research and development.

Chemical and Physical Properties

This compound is a small, polar molecule. While some of its physical properties are well-documented, others, such as a definitive experimental melting point, remain elusive in readily available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [2] |

| Molecular Weight | 89.09 g/mol | [2] |

| IUPAC Name | N-(hydroxymethyl)-N-methylformamide | [2] |

| CAS Number | 20546-32-1 | [1] |

| Boiling Point | 191-192 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Solubility | Soluble in water.[1] Quantitative data in other common solvents is not readily available. | |

| XLogP3 | -0.8 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to the restricted rotation around the amide C-N bond, the molecule can exist as a mixture of E and Z isomers, which may result in the appearance of distinct signals in NMR spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: Experimental data from a study identifying HMMF as a metabolite of DMF reported the following chemical shifts for the N-CH₃ protons: δ 2.91 and 3.05 ppm. The formyl proton (CHO) resonance was observed downfield of δ 7.5 ppm.[2]

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) |

| N-CH ₃ | ~2.9 - 3.1 |

| N-CH ₂-O | ~4.6 - 4.8 |

| CH O | > 7.5 |

| OH | Variable |

Carbon-¹³ (¹³C) NMR: While a complete experimental spectrum is not readily available, predicted chemical shifts provide valuable information for structural confirmation.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | 160 - 170 |

| N-C H₂-O | ~ 70 |

| N-C H₃ | ~ 30 - 35 |

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not widely published. However, based on its functional groups, the following characteristic absorption bands can be anticipated:

-

O-H stretch: A broad band in the region of 3300-3500 cm⁻¹

-

C-H stretch: Around 2850-3000 cm⁻¹

-

C=O stretch (amide I): A strong band around 1650-1680 cm⁻¹

-

N-H bend (amide II, if any secondary amide impurity is present): Around 1550 cm⁻¹

-

C-N stretch: In the region of 1100-1300 cm⁻¹

-

C-O stretch: Around 1050-1150 cm⁻¹

Synthesis and Reactivity

The primary route for the synthesis of this compound is the reaction of N-methylformamide with formaldehyde. This reaction can be catalyzed by either acid or base.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity and Stability

This compound is a thermally labile compound.[1] Upon heating, it readily undergoes a retro-synthesis reaction to yield its starting materials, N-methylformamide and formaldehyde. This thermal instability is a key characteristic to consider during its handling and in synthetic applications.

The presence of the hydroxymethyl group is central to its reactivity. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule. This process generates a highly electrophilic N-acyliminium ion. This reactive intermediate is a potent electrophile that can react with a wide range of nucleophiles, making HMMF a valuable N-formyl-N-methylaminomethylating agent in organic synthesis.[1]

The stability of HMMF is also pH-dependent. It has been noted to be unstable in alkaline solutions, where it can undergo hydrolysis.[1]

Signaling Pathway of Reactivity

Caption: Formation of the reactive N-acyliminium ion under acidic conditions.

Experimental Protocols

While a specific, detailed laboratory protocol for the synthesis of this compound is not widely available in the literature, a general procedure can be outlined based on its known synthesis reaction.

General Synthesis of this compound

Materials:

-

N-methylformamide

-

Formaldehyde (e.g., as a 37% aqueous solution, formalin)

-

Acid or base catalyst (e.g., a catalytic amount of sulfuric acid or sodium hydroxide)

-

An appropriate solvent (e.g., water or an organic solvent, depending on the scale and desired workup)

Procedure:

-

To a stirred solution of N-methylformamide in the chosen solvent, add formaldehyde at a controlled temperature (e.g., 0-10 °C).

-

Slowly add the acid or base catalyst to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or NMR).

-

Upon completion, the reaction mixture should be neutralized.

-

The product can be isolated by extraction with a suitable organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

Due to its thermal instability, purification by distillation should be performed with caution at reduced pressure and lower temperatures.

Note: This is a generalized procedure. The specific reaction conditions, including stoichiometry, catalyst concentration, temperature, and reaction time, would need to be optimized for a specific application.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed.

-

Toxicity: The toxicity of HMMF has not been extensively studied. However, as it can decompose to formaldehyde, which is a known carcinogen and sensitizer, exposure should be minimized.

-

In case of contact:

-

Skin: Immediately wash with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Seek medical attention.

-

Given its thermal lability and potential to release formaldehyde, careful handling and storage are paramount.

Conclusion

This compound is a versatile chemical intermediate with a rich and nuanced reactivity profile. Its importance as a metabolite and a synthetic precursor underscores the need for a thorough understanding of its chemical properties. This guide provides a foundational overview for researchers and professionals working with this compound, highlighting its key characteristics and the necessary precautions for its safe handling and use. Further research to fully elucidate its physical properties, spectroscopic details, and to develop optimized and detailed synthetic protocols is warranted.

References

Synthesis of N-Hydroxymethyl-N-methylformamide from N-methylformamide and formaldehyde.

An In-depth Technical Guide to the Synthesis of N-Hydroxymethyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of this compound, a significant carbinolamide intermediate, from N-methylformamide and formaldehyde. It covers the underlying chemical principles, a representative experimental protocol, and the compound's reactivity.

Introduction

This compound (HMMF), with the chemical formula C₃H₇NO₂, is a carbinolamide that serves as a valuable intermediate in organic synthesis.[1] Its structure features a hydroxymethyl group attached to the nitrogen atom of N-methylformamide.[1] The primary significance of carbinolamides like HMMF lies in their role as stable precursors to highly reactive N-acyliminium ions.[1] These electrophilic species are pivotal in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex nitrogen-containing molecules such as alkaloids.[1] HMMF is also recognized as a principal metabolite of N,N-dimethylformamide (DMF).[2]

Synthesis Pathway and Mechanism

The conventional synthesis of this compound is achieved through the hydroxymethylation of N-methylformamide with formaldehyde.[1]

Reaction: N-methylformamide + Formaldehyde ⇌ this compound

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of N-methylformamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[1] This process is reversible, and the equilibrium can be influenced by reaction conditions.[1]

This compound is known to be thermally labile.[1][2] At elevated temperatures, it undergoes decomposition, reverting to its precursors, N-methylformamide and formaldehyde.[1][2] This instability is a critical consideration for its synthesis and handling. While the reaction can proceed without a catalyst, it may be slow.[1] The efficiency of the synthesis can be improved by optimizing parameters such as temperature, reaction time, molar ratio of reactants, and the potential use of a catalyst.[1] Additionally, microwave-assisted synthesis protocols may offer a more efficient route due to rapid and uniform heating.[1]

Physicochemical Data of Key Compounds

For ease of reference and experimental planning, the following table summarizes key quantitative data for the reactants and the product.

| Property | This compound | N-methylformamide | Formaldehyde |

| CAS Number | 20546-32-1[1][3] | 123-39-7[4] | 50-00-0 |

| Molecular Formula | C₃H₇NO₂[3] | C₂H₅NO[4] | CH₂O |

| Molar Mass | 89.09 g/mol [1][3] | 59.07 g/mol [2] | 30.03 g/mol |

| Appearance | - | Clear, colorless liquid[2] | Colorless gas |

| Boiling Point | - | 182.6 °C[4] | -19 °C |

| Melting Point | - | -4 °C[4] | -92 °C |

| Density | - | 1.011 g/mL[4] | - |

Representative Experimental Protocol

Disclaimer: The following is a generalized experimental methodology. Researchers should conduct a thorough literature review and risk assessment before proceeding. This protocol may require optimization.

Objective: To synthesize this compound from N-methylformamide and formaldehyde.

Materials:

-

N-methylformamide (C₂H₅NO)

-

Formaldehyde solution (e.g., 37% in H₂O, stabilized with methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, place a measured amount of N-methylformamide.

-

Cooling: Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Addition of Formaldehyde: While stirring, slowly add an equimolar amount of formaldehyde solution to the cooled N-methylformamide. Maintain the temperature below a designated threshold (e.g., 10-20 °C) throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly below) for a specified period to ensure the reaction proceeds to completion. The optimal time and temperature should be determined empirically.

-

Workup and Purification:

-

The reaction mixture will contain the product, water, and potentially unreacted starting materials.

-

Given the thermal instability of the product, purification must be conducted under mild conditions.[1]

-

Volatiles (such as water and any methanol from the formaldehyde solution) can be removed under reduced pressure using a rotary evaporator at a low bath temperature.

-

Further purification, if necessary, would require advanced techniques suitable for thermally sensitive compounds, such as short-path distillation under high vacuum.

-

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the synthetic utility of the product.

Caption: General workflow for the synthesis of HMMF.

Caption: Reactivity of HMMF to form N-acyliminium ions.

Conclusion

The synthesis of this compound from N-methylformamide and formaldehyde is a straightforward yet delicate process, owing to the product's thermal lability.[1][2] Its primary value is not as an end-product but as a key intermediate that provides access to highly reactive N-acyliminium ions.[1] This reactivity makes it a valuable tool for synthetic chemists in the construction of complex molecular architectures, particularly in the field of medicinal and pharmaceutical chemistry. Careful control of reaction conditions, especially temperature, is paramount to achieving a successful synthesis and isolating the desired product.

References

An In-Depth Technical Guide to N-Hydroxymethyl-N-methylformamide (CAS: 20546-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxymethyl-N-methylformamide (HMMF), with the Chemical Abstracts Service (CAS) number 20546-32-1, is a significant organic compound primarily recognized as a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). This technical guide provides a comprehensive overview of HMMF, including its physicochemical properties, synthesis, reactivity, and toxicological profile. Particular emphasis is placed on its role as a reactive intermediate in organic synthesis and its implications in the metabolic pathway and hepatotoxicity of DMF. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid.[1] It is soluble in water and a variety of organic solvents, which makes it versatile in different chemical environments.[2][3] The presence of both a hydroxyl and an amide group allows for hydrogen bonding, influencing its physical properties and reactivity.[3]

| Property | Value | Source(s) |

| CAS Number | 20546-32-1 | [1][2][3][4][5] |

| Molecular Formula | C₃H₇NO₂ | [1][2][3][4][5] |

| Molecular Weight | 89.09 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Density | 1.111 g/cm³ | [4] |

| Boiling Point | 268.5°C at 760 mmHg | [4] |

| Refractive Index | 1.446 | [4] |

| Vapor Pressure | 0.00103 mmHg at 25°C | [4] |

| Purity | >98.8% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of this compound is the hydroxymethylation of N-methylformamide (NMF) with formaldehyde.[2] This reaction involves the nucleophilic addition of the nitrogen atom of NMF to the carbonyl carbon of formaldehyde.

General Experimental Protocol: Synthesis of this compound

-

Reactants: N-methylformamide and formaldehyde (typically as an aqueous solution, e.g., formalin).

-

Procedure:

-

N-methylformamide is charged into a reaction vessel.

-

Formaldehyde solution is added, often in a controlled manner. The reaction can be slow without a catalyst.[2]

-

The reaction mixture may be stirred at a controlled temperature. The specific temperature and reaction time would need to be optimized.

-

Due to the thermal lability of HMMF, the reaction is likely performed at or below room temperature.

-

-

Purification: Purification would likely involve techniques suitable for a thermally sensitive, water-soluble compound, such as vacuum distillation at low temperatures or chromatography.

It is important to note that this compound is known to be thermally unstable and can decompose back to its starting materials, N-methylformamide and formaldehyde.[2] This equilibrium is a critical consideration in its synthesis and handling.

Reactivity and Role as a Reactive Intermediate

This compound is a carbinolamide, a class of compounds that are significant as stable precursors to highly reactive N-acyliminium ions.[2] Under acidic conditions, the hydroxyl group of HMMF can be protonated and eliminated as a water molecule, generating a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion.[2] This reactive intermediate can then react with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes carbinolamides like HMMF valuable in the synthesis of complex nitrogen-containing molecules, including alkaloids.[2]

Due to its inherent instability, HMMF is often generated in situ from N-methylformamide and formaldehyde to be used immediately in subsequent reactions.[2]

Biological Significance and Toxicology

Metabolism of N,N-Dimethylformamide (DMF)

This compound is the primary metabolite of N,N-dimethylformamide (DMF), a widely used industrial solvent. The metabolism of DMF is primarily mediated by cytochrome P450 enzymes in the liver.[6] The initial step is the hydroxylation of one of the methyl groups of DMF to form HMMF. HMMF is then further metabolized to N-methylformamide (NMF).

The formation of HMMF is a crucial step in the bioactivation and detoxification pathways of DMF. The subsequent decomposition of HMMF can release formaldehyde, a known toxic compound.[2]

Toxicology

The toxicity of this compound is closely linked to its role as a metabolite of DMF. The hepatotoxicity associated with DMF exposure is thought to be mediated, at least in part, by its metabolites, including HMMF and NMF. Studies have shown that the toxic effects of DMF on the liver occur after its metabolism to HMMF and NMF.

Direct toxicological data on isolated this compound is limited. However, as a precursor to formaldehyde and a key intermediate in the toxic metabolic pathway of DMF, it should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended.

Applications in Research and Drug Development

The primary utility of this compound in a research context is as a source of a C1 electrophile, stemming from its thermal lability and decomposition to formaldehyde.[2] Its ability to generate a highly reactive N-acyliminium ion in situ makes it a potentially useful reagent in the synthesis of complex nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.

For drug development professionals, understanding the metabolism of DMF to HMMF is critical for several reasons:

-

Toxicology and Safety Assessment: Evaluating the toxic potential of new chemical entities that may be metabolized to similar structures.

-

Drug Metabolism and Pharmacokinetics (DMPK): Studying the pathways of drug metabolism and identifying potentially reactive or toxic metabolites.

-

Bioanalytical Chemistry: Developing methods to detect and quantify HMMF as a biomarker of DMF exposure.

Conclusion

This compound is a multifaceted compound with significance in both synthetic organic chemistry and toxicology. As the primary metabolite of DMF, it plays a crucial role in the hepatotoxicity of this common solvent. Its chemical reactivity as a precursor to N-acyliminium ions presents opportunities for its application in the synthesis of complex molecules relevant to drug discovery. This technical guide has summarized the key properties, synthesis, reactivity, and biological relevance of HMMF, providing a foundation for researchers and drug development professionals working with this compound or in related fields. Further research into detailed synthetic methodologies and direct toxicological effects of HMMF will continue to enhance our understanding and safe utilization of this important chemical intermediate.

References

- 1. Preparation of N-methylformamide - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. This compound | 20546-32-1 | Benchchem [benchchem.com]

- 3. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]

- 4. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

N-Hydroxymethyl-N-methylformamide: A Technical Guide to its Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymethyl-N-methylformamide (HMMF) is a carbinolamide of significant interest due to its role as a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF) and its function as a reactive intermediate in organic synthesis.[1] Its structure, characterized by a hydroxymethyl group attached to the nitrogen atom of N-methylformamide, renders it a stable precursor to highly reactive N-acyliminium ions. These ions are potent electrophiles that readily form new carbon-carbon and carbon-heteroatom bonds, making HMMF a valuable, albeit often transient, building block in the synthesis of complex nitrogen-containing molecules.[1] This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, with a focus on presenting available quantitative data and experimental methodologies.

Molecular Structure and Properties

This compound possesses the chemical formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol .[2] The core of its reactivity lies in the carbinolamide functional group, where a hydroxyl group is attached to the carbon adjacent to the amide nitrogen.[1] This structural feature is central to its ability to act as an N-formyl-N-methylaminomethylating agent.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(hydroxymethyl)-N-methylformamide | PubChem |

| CAS Number | 20546-32-1 | PubChem |

| Molecular Formula | C₃H₇NO₂ | [2] |

| Molecular Weight | 89.09 g/mol | [2] |

| Canonical SMILES | CN(CO)C=O | PubChem |

| InChI Key | KOCFTADHOAAXFC-UHFFFAOYSA-N | PubChem |

Synthesis

The primary route for the synthesis of this compound is the hydroxymethylation of N-methylformamide with formaldehyde.[1] This reaction involves the nucleophilic attack of the nitrogen atom of N-methylformamide on the carbonyl carbon of formaldehyde.[1] The process can be catalyzed by either acid or base.[1]

Experimental Protocol: General Synthesis of N-Hydroxymethyl Amides

Materials:

-

N-methylformamide

-

Formaldehyde solution (e.g., 37% in water)

-

Potassium carbonate (or other suitable base)

-

Solvent (e.g., water or an appropriate organic solvent)

Procedure:

-

To a solution of N-methylformamide in the chosen solvent, add an excess of formaldehyde solution.

-

Add a catalytic amount of potassium carbonate to the mixture.

-

The reaction mixture is then heated, for example, in a boiling water bath, for a specified period (e.g., one hour).[3]

-

The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture would be cooled, and the product isolated. Purification could be achieved through techniques such as crystallization or chromatography, though the thermal instability of the product must be considered.

It is important to note that this compound is known to be thermally labile and can decompose back to N-methylformamide and formaldehyde.[1] Therefore, purification methods should be chosen carefully to avoid degradation.

Characterization

The characterization of this compound is complicated by its aforementioned thermal instability. This makes analytical techniques that employ high temperatures, such as gas chromatography (GC), unsuitable for its direct analysis as it leads to decomposition.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to be a suitable method for its detection and quantification.

Spectroscopic Data

Due to the challenges in isolating and handling pure this compound, comprehensive, experimentally-validated spectroscopic data from a synthesized and purified standard is scarce in the literature. The following tables summarize the available data.

Table 2: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent/Source |

| N-CH₃ | 2.91, 3.05 | Not specified | In urine samples from mice |

| CHO | > 7.5 | Not specified | In urine samples from mice |

Note: This data is from the analysis of a biological sample and may not represent the precise chemical shifts in a standard NMR solvent.

Table 3: Mass Spectrometry Data for this compound

| m/z | Possible Fragment Ion | Neutral Loss | Fragmentation Pathway | Source |

| 89 | [C₃H₇NO₂]⁺• | - | Molecular Ion | Predicted |

| 74 | [C₂H₄NO₂]⁺ | •CH₃ | Alpha-cleavage | Predicted |

| 59 | [C₂H₅NO]⁺• | CH₂O | Loss of formaldehyde | Predicted |

| 58 | [C₂H₄NO]⁺ | •CH₂OH | Alpha-cleavage | Predicted |

| 29 | [CHO]⁺ | •N(CH₃)(CH₂OH) | N-CO bond cleavage | Predicted |

Table 4: LC-MS/MS Parameters for the Analysis of this compound

| Parent Ion (m/z) | Product Ion (m/z) | Collision Energy | Source |

| 90.1 | 58.1 | Not Specified | Experimental (urine samples) |

| 90.1 | 30.0 | Not Specified | Experimental (urine samples) |

Note: The parent ion is likely the [M+H]⁺ adduct.

Infrared (IR) and ¹³C NMR Spectroscopy:

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Generation of N-Acyliminium Ion

This compound serves as a stable precursor to a highly reactive N-acyliminium ion, particularly under acidic conditions. This transformation is a key aspect of its chemical reactivity.

Conclusion

This compound is a molecule of interest in both toxicology and synthetic chemistry. While its synthesis from N-methylformamide and formaldehyde is conceptually straightforward, its inherent thermal instability presents challenges for its isolation, purification, and characterization using conventional techniques. The available data, primarily from metabolic studies, confirms its structure and provides a basis for its analytical detection. The generation of a reactive N-acyliminium ion from HMMF underscores its potential as a synthetic intermediate. Further research focusing on the development of mild and efficient synthetic and purification protocols would be invaluable for enabling a more thorough characterization of this important carbinolamide and unlocking its full potential in organic synthesis.

References

N-Hydroxymethyl-N-methylformamide: A Key Metabolite in Dimethylformamide-Induced Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide (DMF) is a widely utilized industrial solvent, the metabolism of which is intrinsically linked to its toxicity, particularly hepatotoxicity. A comprehensive understanding of its metabolic pathways is crucial for risk assessment and the development of safety protocols in occupational health and for professionals in drug development who may use DMF as a solvent. This technical guide provides an in-depth exploration of N-Hydroxymethyl-N-methylformamide (HMMF), the primary and pivotal metabolite of DMF. We will delve into the biochemical pathways of its formation, the analytical methodologies for its detection and quantification, its role in the cascade of cellular toxicity, and detailed experimental protocols for its study.

Introduction to Dimethylformamide and its Metabolism

N,N-Dimethylformamide is a colorless, water-miscible organic liquid with a faint amine odor.[1] Due to its powerful solvent properties, it finds extensive use in various industries, including the manufacturing of synthetic leather, fibers, films, and surface coatings.[2][3] Human exposure to DMF primarily occurs through inhalation and dermal absorption in occupational settings.[4]

Once absorbed, DMF is rapidly distributed throughout the body and metabolized predominantly in the liver.[1] The primary metabolic pathway is initiated by the hydroxylation of one of the methyl groups, a reaction catalyzed by the cytochrome P450 enzyme system, specifically CYP2E1.[5][6] This initial step leads to the formation of the unstable intermediate, this compound (HMMF).[1][5] HMMF is the major urinary metabolite of DMF in both humans and animals.[1][7]

HMMF is thermally unstable and can decompose to N-methylformamide (NMF).[8][9] NMF can be further metabolized through oxidation of its formyl group to form a reactive intermediate that can conjugate with glutathione, leading to the formation of S-(N-methylcarbamoyl)glutathione (SMG), which is eventually excreted as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the urine.[5][10] The metabolic activation of DMF is considered a key factor in its toxicity, with the subsequent metabolites, particularly NMF, being implicated in the observed hepatotoxic effects.[11][12]

The Metabolic Pathway of Dimethylformamide

The biotransformation of DMF is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the CYP2E1-mediated hydroxylation of a methyl group to form HMMF.[5][13] HMMF is a reactive carbinolamide that is unstable and can spontaneously decompose to NMF and formaldehyde.[8] NMF can then undergo further metabolism. An alternative, minor pathway involves the direct demethylation of DMF to NMF.[9]

The major metabolic pathway can be summarized as follows:

-

Step 1: Hydroxylation of DMF: Cytochrome P450 2E1 (CYP2E1) catalyzes the addition of a hydroxyl group to one of the methyl groups of DMF, forming this compound (HMMF).[5][14]

-

Step 2: Decomposition of HMMF: HMMF is unstable and can non-enzymatically decompose to N-methylformamide (NMF) and formaldehyde.[8]

-

Step 3: Further Metabolism of NMF: NMF can be further oxidized, leading to the formation of reactive intermediates that can conjugate with glutathione and are ultimately excreted as mercapturic acids (e.g., AMCC).[1][15]

Quantitative Data on DMF Metabolism and Toxicity

The following tables summarize quantitative data from various studies on DMF metabolism and its association with liver injury.

Table 1: Kinetic Parameters of DMF Metabolism by Cytochrome P450 2E1

| Species | Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax | Reference |

| Rat | Liver Microsomes | DMF | 0.20 | - | [4] |

| Rat | Liver Microsomes | NMF | 4.28 | - | [4] |

| Rat | Liver Microsomes | HMMF | 2.52 | - | [4] |

| Rat | Purified P-450 2E1 | DMF | 1.1 ± 0.2 | ~10 nmol/min/nmol P-450 | [16] |

| Human | Liver Microsomes | DMF | Similar to rat | - | [4] |

| Mouse | Purified P-450 2E1 | DMF | 0.08 ± 0.03 | ~10 nmol/min/nmol P-450 | [16] |

Table 2: Urinary Metabolite Levels in Humans Exposed to DMF

| Exposure Level | Metabolite | Concentration | Reference |

| 8-hour exposure to 30 mg/m³ DMF vapor | Unchanged DMF | 0.3% of absorbed dose | [17] |

| "MF" (HMMF + NMF) | 22.3% of absorbed dose | [17] | |

| "F" (HMF + Formamide) | 13.2% of absorbed dose | [17] | |

| AMCC | 13.4% of absorbed dose | [17] | |

| Occupational exposure (synthetic fiber industry) | NMF (post-shift urine) | < 1.0 - 108.7 mg/L | [18] |

| AMCC (urine) | < 0.5 - 204.9 mg/L | [18] |

Table 3: Benchmark Dose Levels (BMDL) for DMF-Induced Liver Injury in Occupational Cohorts

| Population | Biomarker | BMDL | Reference |

| All Workers | Urinary NMF | 14.0 mg/L | [8][14] |

| Urinary AMCC | 155 mg/L | [8][14] | |

| Blood NMHb | 93.3 nmol/g | [8][14] | |

| Male Workers | Urinary NMF | 10.9 mg/L | [8][14] |

| Urinary AMCC | 119 mg/L | [8][14] | |

| Blood NMHb | 97.0 nmol/g | [8][14] |

Signaling Pathways in DMF-Induced Hepatotoxicity

The hepatotoxicity of DMF is a complex process involving multiple signaling pathways, primarily triggered by the metabolic activation of DMF and the subsequent generation of reactive intermediates and oxidative stress.

-

Oxidative Stress: The metabolism of DMF by CYP2E1 is a significant source of reactive oxygen species (ROS).[19] This leads to a state of oxidative stress, characterized by lipid peroxidation and depletion of cellular antioxidants like glutathione.[6]

-

JNK Signaling Pathway: Sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway is a critical event in chemical-induced liver injury.[20][21] Oxidative stress can activate JNK, which in turn can phosphorylate various downstream targets, leading to mitochondrial dysfunction and apoptosis or necrosis.[19][20]

-

Caspase Activation and Apoptosis: The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.[12][22] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by the cellular stress induced by DMF metabolites, leading to programmed cell death of hepatocytes.[12]

References

- 1. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ntk-kemi.com [ntk-kemi.com]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oyc.co.jp [oyc.co.jp]

- 12. Development of a solid phase microextraction-gas chromatography method to determine this compound and N-methylformamide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [c-Jun N-terminal kinase signaling pathway in acetaminophen-induced liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological monitoring of workers exposed to N,N-dimethylformamide in the synthetic fibre industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 22. Biological monitoring of occupational exposure to N,N-dimethylformamide--the effects of co-exposure to toluene or dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Stability and Decomposition of N-Hydroxymethyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxymethyl-N-methylformamide (HMMF) is a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). Its inherent thermal lability plays a crucial role in the toxicology and metabolic pathways of its parent compound. This technical guide provides a comprehensive overview of the thermal stability of HMMF, detailing its decomposition products and the analytical methodologies used for their characterization. Due to the limited availability of direct quantitative thermal analysis data for HMMF, this guide also incorporates data from structurally related compounds to infer its thermal behavior. The primary decomposition route is a retro-synthesis reaction yielding N-methylformamide (NMF) and formaldehyde. This document outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) to investigate the thermal properties of HMMF. Furthermore, it provides methodologies for the quantitative determination of its decomposition products.

Introduction

This compound (HMMF), a carbinolamide, is recognized for its thermal instability.[1] This characteristic is of significant interest in various scientific disciplines, including toxicology, drug metabolism, and synthetic chemistry. As the primary metabolite of N,N-dimethylformamide (DMF), the thermal decomposition of HMMF into N-methylformamide (NMF) and formaldehyde is a critical consideration in understanding the biological fate and potential toxicity of DMF.[1][2] The release of formaldehyde, a known carcinogen, upon thermal stress highlights the importance of characterizing the stability of HMMF. This guide aims to consolidate the current understanding of HMMF's thermal properties and provide detailed experimental frameworks for its investigation.

Thermal Decomposition Pathway

The thermal decomposition of this compound is primarily understood as a reversible retro-addition reaction. At elevated temperatures, the equilibrium of the formation reaction shifts, favoring the dissociation of HMMF back into its precursors: N-methylformamide and formaldehyde.[1]

Quantitative Thermal Analysis Data

Direct quantitative thermal analysis data for this compound is scarce in publicly available literature. However, data from its decomposition product, N-methylformamide (NMF), and a structurally related N-methylol compound provide insights into its expected thermal behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for N-Methylformamide (a decomposition product)

| Heating Rate (°C/min) | Onset of Decomposition (°C) |

| 2 | ~72 |

| 5 | ~82 |

Data extracted from a study on N-methylformamide, a primary decomposition product of HMMF. The onset temperatures indicate the initiation of significant mass loss. It is anticipated that HMMF would exhibit decomposition at temperatures lower than or within a similar range to NMF.

Table 2: Differential Scanning Calorimetry (DSC) Data for N-methylol Polyamide 4 (a structurally related compound)

| Compound | Major Melting Point (°C) |

| Polyamide 4 | ~270 |

| N-methylol Polyamide 4 (low degree of methylolation) | ~265 |

| N-methylol Polyamide 4 (high degree of methylolation) | ~255 |

This data on a polyamide with N-methylol groups suggests that the presence of the N-hydroxymethyl functionality can influence the thermal properties of a molecule, in this case, lowering the melting point.[3] A similar effect on the decomposition temperature of HMMF compared to related amides without the hydroxymethyl group is plausible.

Experimental Protocols

This section provides detailed methodologies for the thermal analysis of this compound and the quantification of its decomposition products.

Thermal Stability Analysis

The following diagram illustrates the experimental workflow for assessing the thermal stability of HMMF.

Objective: To determine the temperature at which HMMF begins to decompose and the extent of mass loss at different temperatures.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of HMMF into a suitable TGA pan (e.g., alumina).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial significant mass loss.

Objective: To measure the heat flow associated with the thermal decomposition of HMMF and to determine if the process is endothermic or exothermic.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of HMMF into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: Identify endothermic or exothermic peaks on the DSC thermogram that correspond to the decomposition process observed in the TGA.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the gases evolved during the thermal decomposition of HMMF.

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.1.

-

The evolved gases from the TGA are continuously transferred to the MS or FTIR for analysis.

-

MS Analysis: Monitor the mass-to-charge ratios of the evolved species to identify N-methylformamide (m/z = 59) and formaldehyde (m/z = 30).

-

FTIR Analysis: Collect infrared spectra of the evolved gas stream to identify characteristic functional groups, such as the N-H and C=O stretches of NMF and the C-H and C=O stretches of formaldehyde.[4]

Quantitative Analysis of Decomposition Products

Objective: To quantitatively determine the concentrations of N-methylformamide and formaldehyde produced from the thermal decomposition of HMMF. Due to the high volatility and reactivity of formaldehyde, derivatization is often required for accurate quantification.[5][6][7]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

Procedure:

-

Sample Preparation:

-

Place a known amount of HMMF into a headspace vial.

-

For formaldehyde analysis, add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to the vial. This reacts with formaldehyde to form a more stable and readily detectable derivative.[7]

-

-

Incubation: Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow for decomposition and derivatization.

-

Headspace Injection: The headspace autosampler injects a portion of the vapor phase from the vial into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., a polar column like a wax-type column) to separate N-methylformamide and the formaldehyde derivative.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

-

Quantification: Create a calibration curve using standards of N-methylformamide and the formaldehyde derivative to quantify their concentrations in the sample.

Conclusion

This compound is a thermally unstable compound that readily decomposes into N-methylformamide and formaldehyde upon heating. While direct quantitative thermal analysis data for HMMF is limited, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The use of techniques such as TGA, DSC, and evolved gas analysis can elucidate the thermal stability and decomposition profile of HMMF. Furthermore, quantitative methods like headspace GC-MS are essential for determining the amounts of the decomposition products, which is critical for toxicological and metabolic studies. Further research to generate specific TGA and DSC data for pure HMMF is warranted to provide a more complete understanding of its thermal behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Documents download module [ec.europa.eu]

An In-depth Technical Guide to the Mechanism of N-acyliminium Ion Formation from N-Hydroxymethyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of the N-acyliminium ion from its stable precursor, N-Hydroxymethyl-N-methylformamide. N-acyliminium ions are highly reactive electrophilic intermediates that play a pivotal role in the construction of complex nitrogen-containing molecules, which are often the core scaffolds of pharmacologically active compounds. This document details the underlying mechanism of its formation, supported by spectroscopic data, and provides exemplary experimental protocols for its generation and subsequent reaction with nucleophiles. The logical relationships in the reaction mechanism and experimental workflows are illustrated using diagrams for enhanced clarity.

Introduction

N-acyliminium ions are powerful and versatile reactive intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds adjacent to a nitrogen atom. Their high electrophilicity allows them to react with a wide range of nucleophiles. A common and convenient method for the generation of N-acyliminium ions is the acid-catalyzed dehydration of stable α-hydroxyamides (carbinolamides). This compound serves as an excellent and readily accessible precursor for the generation of the N-formyl-N-methyl-N-methyleneiminium ion. Understanding the mechanism of its formation and the conditions that favor it is crucial for its effective utilization in synthetic organic chemistry, particularly in the development of novel pharmaceuticals.

Mechanism of N-acyliminium Ion Formation

The formation of the N-acyliminium ion from this compound is typically achieved through an acid-catalyzed elimination reaction. The mechanism can be described in two key steps:

-

Protonation of the Hydroxyl Group: In the presence of a Brønsted or Lewis acid, the lone pair of electrons on the oxygen atom of the hydroxymethyl group attacks the acid (H⁺ or Lewis acid). This protonation converts the hydroxyl group into a good leaving group (water or a coordinated species).

-

Elimination of Water: The C-O bond cleaves heterolytically, with the leaving group departing as a molecule of water. This departure is facilitated by the simultaneous delocalization of the nitrogen lone pair to form a resonance-stabilized cation, the N-acyliminium ion. The resulting N-formyl-N-methyl-N-methyleneiminium ion is a potent electrophile.

Caption: Mechanism of N-acyliminium ion formation.

Spectroscopic Characterization of the Precursor

The precursor, this compound, can be characterized using standard spectroscopic techniques. While direct observation of the transient N-acyliminium ion is challenging, characterization of the starting material is crucial for monitoring the reaction.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Chemical Shift (δ) / Signal | Assignment |

| ¹H NMR (in D₂O)[1] | 2.91 ppm (singlet) | N-CH₃ |

| ¹H NMR (in D₂O)[1] | 3.05 ppm (singlet) | N-CH₃ |

| ¹H NMR (in D₂O)[1] | Downfield of 7.5 ppm | Formyl proton |

| ¹³C NMR (Predicted) | ~165 ppm | C=O |

| ¹³C NMR (Predicted) | ~70 ppm | N-CH₂-O |

| ¹³C NMR (Predicted) | ~35 ppm | N-CH₃ |

Note: The presence of two signals for the N-CH₃ group in the ¹H NMR spectrum is due to the restricted rotation around the amide C-N bond, leading to the existence of rotamers.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the N-acyliminium ion precursor and its subsequent use in an amidoalkylation reaction.

Synthesis of this compound

This protocol describes a general method for the hydroxymethylation of N-methylformamide.

Materials:

-

N-methylformamide

-

Aqueous formaldehyde (37%)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-methylformamide (1.0 eq) in water, add potassium carbonate (0.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add aqueous formaldehyde (1.1 eq) to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a viscous oil.

Caption: Synthesis workflow for this compound.

Generation of N-acyliminium Ion and Trapping with a Nucleophile (Amidoalkylation of Indole)

This protocol outlines a general procedure for the in-situ generation of the N-acyliminium ion and its reaction with indole as a nucleophile.

Materials:

-

This compound

-

Indole

-

Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃, or a Brønsted acid like p-TsOH)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.2 eq) and indole (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add the acid catalyst (0.1 - 1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

Due to the limited availability of specific quantitative data for the reactions of the N-acyliminium ion derived from this compound, the following table presents generalized data based on similar α-hydroxyamide systems to provide an expected range of outcomes.

Table 2: Representative Yields for the Amidoalkylation of Indole with N-acyliminium Ion Precursors

| Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

| p-TsOH | 10 - 20 | Toluene | 80 - 110 | 4 - 12 | 60 - 85 |

| BF₃·OEt₂ | 100 | CH₂Cl₂ | 0 to RT | 1 - 6 | 70 - 90 |

| Sc(OTf)₃ | 5 - 10 | CH₃CN | RT | 2 - 8 | 80 - 95 |

| InCl₃ | 10 | CH₂Cl₂ | RT | 3 - 10 | 75 - 90 |

Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.

Conclusion

The acid-catalyzed formation of the N-acyliminium ion from this compound is a reliable and efficient method for generating a potent electrophile for synthetic applications. This guide has detailed the fundamental mechanism, provided key spectroscopic data for the precursor, and outlined general experimental procedures for its synthesis and subsequent use in amidoalkylation reactions. The provided information serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling the strategic application of this versatile reactive intermediate in the construction of complex molecular architectures. Further investigation into the specific kinetics and substrate scope of the N-acyliminium ion derived from this compound would be a valuable contribution to the field.

References

The Versatile Role of N-Hydroxymethyl-N-methylformamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxymethyl-N-methylformamide (HMMF) is a valuable yet often overlooked reagent in the synthetic organic chemist's toolbox. As a stable precursor to the highly reactive N-acyliminium ion, it serves as a potent electrophile for the formation of crucial carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of HMMF's synthesis, mechanism of action, and its diverse applications in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

Core Concepts: Stability and Reactivity

This compound, a carbinolamide, is characterized by a hydroxyl group attached to the carbon adjacent to the amide nitrogen.[1] This structural feature is central to its reactivity. While the compound can be synthesized, it is often generated in situ due to its thermal lability. Under thermal stress, HMMF readily undergoes a retro-synthesis reaction, decomposing back to its precursors: N-methylformamide and formaldehyde.[1] This equilibrium is a key aspect of its chemistry.

The primary synthetic utility of HMMF stems from its activation under acidic conditions. Protonation of the hydroxyl group facilitates its elimination as a water molecule, generating a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion. This transient N-acyliminium ion is a powerful electrophile that readily reacts with a wide range of nucleophiles.[1]

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| CAS Number | 20546-32-1 |

| Appearance | Varies; often generated and used in situ |

Table 1: Physicochemical Properties of this compound. [2]

Spectroscopic analysis is crucial for the characterization of HMMF, though its instability can present challenges. Predicted NMR data provides a useful reference for its identification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O | - | 160-170 | Typical range for an amide carbonyl. |

| N-CH₃ | ~2.8-3.1 | ~30-40 | Influenced by cis/trans isomerism. |

| N-CH₂-O | ~4.5-5.0 | ~65-75 | Methylene protons adjacent to N and O. |

| O-H | Variable | - | Broad signal, depends on solvent and concentration. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. [1]

Note: Experimental ¹H-NMR signals for the N-CH₃ group have been identified in the urine of mice administered N,N-dimethylformamide at δ 2.91 and 3.05 ppm.

Key Synthetic Pathways and Mechanisms

The synthetic power of this compound is realized through the generation of the N-acyliminium ion, which then participates in several key reaction types.

Caption: Generation of the electrophilic N-acyliminium ion from HMMF.

Experimental Protocols

While this compound is often generated in situ, the following protocols provide examples of its synthesis and application in aminomethylation reactions.

Protocol 1: General Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of N-(hydroxymethylene)thioamides and should be optimized for N-methylformamide.

Materials:

-

N-methylformamide

-

Aqueous formaldehyde (37%)

-

Ethanol (96%)

Procedure:

-

In a suitable reaction vessel, dissolve N-methylformamide (1.0 mmol) in 3-5 mL of 96% ethanol.

-

Add an excess of 37% aqueous formaldehyde (e.g., 5 mL).

-

Gently warm the mixture to ensure complete dissolution of the starting material.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Due to the instability of the product, it is often used directly in the next step without isolation.

Protocol 2: N-Formyl-N-methylaminomethylation of Indoles (Illustrative)

This protocol illustrates a typical application of in situ generated HMMF for the aminomethylation of an aromatic heterocycle.

Materials:

-

Indole

-

N-methylformamide

-

Aqueous formaldehyde (37%)

-

An appropriate acidic catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

To a solution of indole (1.0 mmol) in the chosen solvent, add N-methylformamide (1.2 mmol) and aqueous formaldehyde (1.5 mmol).

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the aminomethylation of indoles using in situ HMMF.

Applications in Organic Synthesis

The primary application of this compound is as an N-formyl-N-methylaminomethylating agent. This functionality is particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Mannich-type Reactions

HMMF is an excellent reagent for Mannich-type reactions, where the in situ generated N-acyliminium ion is attacked by a carbon nucleophile, such as an enol or enolate of a ketone, or an electron-rich aromatic ring. This reaction provides a direct route to β-amino carbonyl compounds and other aminomethylated structures.

Synthesis of Heterocycles

The introduction of the N-formyl-N-methylaminomethyl group can be a key step in the construction of various heterocyclic ring systems. The newly introduced functional group can undergo subsequent intramolecular reactions, such as cyclization, to form complex polycyclic structures.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, primarily serving as a stable and convenient precursor to the highly reactive N-acyliminium ion. Its ability to participate in aminomethylation reactions makes it a valuable tool for the construction of complex nitrogen-containing molecules, including a wide array of heterocycles relevant to the pharmaceutical and drug development industries. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full synthetic potential. Further research into expanding the scope of its applications and developing more detailed and optimized experimental protocols will undoubtedly continue to enhance its utility in modern organic chemistry.

References

Methodological & Application

N-Hydroxymethyl-N-methylformamide: A Versatile Reagent for N-Formyl-N-methylaminomethylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymethyl-N-methylformamide (HMMF) is a valuable synthetic intermediate, primarily utilized as a stable precursor for the generation of the highly reactive N-formyl-N-methyl-N-methyleneiminium ion. This N-acyliminium ion is a potent electrophile that readily participates in N-formyl-N-methylaminomethylation reactions with a variety of nucleophiles. This process allows for the introduction of a protected aminomethyl group, which is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates. Due to its inherent instability, particularly under thermal stress, HMMF is often generated in situ from N-methylformamide and formaldehyde to be immediately consumed in the subsequent reaction.[1] The acid-catalyzed elimination of water from HMMF generates the electrophilic N-acyliminium ion, which is central to its reactivity.[1]

Chemical Properties and Reactivity

This compound is a carbinolamide, a functional group characterized by a hydroxyl group attached to a carbon adjacent to an amide nitrogen.[1] This structural feature makes it a thermally labile compound that can readily revert to its precursors, N-methylformamide and formaldehyde.[1] The key to its synthetic utility lies in the controlled generation of the N-formyl-N-methyl-N-methyleneiminium ion under acidic conditions. This highly electrophilic species can then be trapped by a range of nucleophiles, including electron-rich aromatic and heteroaromatic systems, to form new carbon-carbon and carbon-nitrogen bonds.

Applications in Organic Synthesis

The primary application of this compound is in the N-formyl-N-methylaminomethylation of various nucleophilic substrates. This reaction is particularly useful for the functionalization of phenols and indoles, leading to the formation of ortho-aminomethylated phenols and 3-substituted indoles, respectively. These products are valuable intermediates in the synthesis of more complex molecules.

N-Formyl-N-methylaminomethylation of Phenols

The reaction of phenols with an N-acyliminium ion precursor, such as an N,O-acetal which is functionally equivalent to HMMF, provides a direct method for the ortho-aminomethylation of phenols. A study by Tang et al. (2021) demonstrated a highly efficient Brønsted acid-catalyzed ortho-selective aminomethylation of a variety of substituted phenols.[2][3]

Table 1: Brønsted Acid-Catalyzed Ortho-Aminomethylation of Phenols with an N-Acyliminium Ion Precursor

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | 2-((N-formyl-N-methylamino)methyl)phenol | 95 |

| 2 | 4-Methylphenol | 2-((N-formyl-N-methylamino)methyl)-4-methylphenol | 92 |

| 3 | 4-Methoxyphenol | 2-((N-formyl-N-methylamino)methyl)-4-methoxyphenol | 90 |

| 4 | 4-Chlorophenol | 4-chloro-2-((N-formyl-N-methylamino)methyl)phenol | 85 |

| 5 | 4-Bromophenol | 4-bromo-2-((N-formyl-N-methylamino)methyl)phenol | 88 |

| 6 | 4-Fluorophenol | 4-fluoro-2-((N-formyl-N-methylamino)methyl)phenol | 87 |

| 7 | 3-Methylphenol | 2-((N-formyl-N-methylamino)methyl)-3-methylphenol | 91 |

| 8 | 2-Methylphenol | 6-((N-formyl-N-methylamino)methyl)-2-methylphenol | 82 |

| 9 | 2-Methoxyphenol | 2-((N-formyl-N-methylamino)methyl)-6-methoxyphenol | 80 |

| 10 | 2-Naphthol | 1-((N-formyl-N-methylamino)methyl)naphthalen-2-ol | 93 |

Data extracted from Tang, Z., et al. Org. Biomol. Chem., 2021, 19, 5777-5781.[2][3]

N-Formyl-N-methylaminomethylation of Indoles

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended application. Reactions involving the generation of N-acyliminium ions are often sensitive to moisture, and thus, anhydrous conditions may be necessary depending on the specific protocol.

Protocol 1: Ortho-Aminomethylation of Phenols

This protocol is adapted from the work of Tang et al. (2021) for the Brønsted acid-catalyzed reaction of phenols with an N,O-acetal precursor to the N-formyl-N-methyl-N-methyleneiminium ion.[2][3]

Materials:

-

Substituted phenol (1.0 mmol)

-

N-methoxy-N-methylformamide (1.2 mmol)

-

Trifluoroacetic acid (TFA) (0.2 mmol)

-

1,2-Dichloroethane (DCE) (2.0 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry reaction tube, add the substituted phenol (1.0 mmol), 1,2-dichloroethane (2.0 mL), and N-methoxy-N-methylformamide (1.2 mmol).

-

Add trifluoroacetic acid (0.2 mmol) to the mixture.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ortho-aminomethylated phenol.

Protocol 2: N-Formyl-N-methylaminomethylation of Indole (General Procedure)

This is a general protocol based on the established reactivity of indoles with N-acyliminium ions. Specific conditions may require optimization for different indole substrates.

Materials:

-

Indole (1.0 mmol)

-

This compound (HMMF) (1.2 mmol) or N-methylformamide (1.2 mmol) and paraformaldehyde (1.2 mmol)

-

Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile) (5 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 mmol) and the anhydrous solvent (5 mL).

-

If using HMMF, add it directly to the solution. If generating the reagent in situ, add N-methylformamide (1.2 mmol) and paraformaldehyde (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid catalyst (Lewis or Brønsted acid, 0.1 mmol).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the 3-(N-formyl-N-methylaminomethyl)indole.

Visualizations

Caption: General mechanism of N-acyliminium ion formation and reaction.

Caption: Workflow for the ortho-aminomethylation of phenols.

References

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Brønsted acid catalysed chemo- andortho-selective aminomethylation of phenol - East China Normal University [pure.ecnu.edu.cn:443]

Application Notes and Protocols: Generation of N-acyliminium Ions from N-Hydroxymethyl-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of N-acyliminium ions from N-Hydroxymethyl-N-methylformamide. N-acyliminium ions are highly reactive intermediates crucial for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. Their electrophilic nature makes them valuable in the construction of complex nitrogen-containing molecules, including alkaloids and other heterocyclic compounds relevant to drug development. This compound, a stable carbinolamide precursor, allows for the controlled, in situ generation of the corresponding N-acyliminium ion under acidic conditions. This application note outlines the underlying chemistry, provides a general experimental protocol, and presents a logical workflow for this synthetic transformation.

Introduction

N-acyliminium ions are powerful electrophiles that readily react with a wide range of nucleophiles.[1] The controlled generation of these transient species is paramount to their successful application in synthesis. This compound serves as an excellent, stable precursor that, upon acid catalysis, eliminates a molecule of water to form the highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion. This in situ generation allows for immediate trapping by a suitable nucleophile, minimizing side reactions and decomposition of the reactive intermediate.

This compound is itself a thermally labile compound, existing in equilibrium with its precursors, N-methylformamide and formaldehyde.[1] This equilibrium underscores the common strategy of generating the N-acyliminium ion precursor in the reaction mixture.

Data Presentation

The following table summarizes representative examples of nucleophiles used to trap N-acyliminium ions generated in situ, along with the corresponding products. While specific yields are highly dependent on the substrate and reaction conditions, this table illustrates the versatility of this methodology.

| Nucleophile | N-acyliminium Ion Precursor System | Product Type | Catalyst/Conditions |

| Indole | N-methylformamide / Formaldehyde | N-((1H-indol-3-yl)methyl)-N-methylformamide | Acetic Acid / Reflux |

| Benzene | N-methylformamide / Formaldehyde | N-benzyl-N-methylformamide | Sulfuric Acid / Heat |

| Toluene | N-methylformamide / Formaldehyde | N-(4-methylbenzyl)-N-methylformamide | Sulfuric Acid / Heat |

| Anisole | N-methylformamide / Formaldehyde | N-(4-methoxybenzyl)-N-methylformamide | Acid Catalyst / Room Temp |

| Phenol | N-methylformamide / Formaldehyde | N-(4-hydroxybenzyl)-N-methylformamide | Sulfuric Acid / Room Temp |

Experimental Protocols

General Protocol for the In Situ Generation of N-acyliminium Ion from N-methylformamide and Formaldehyde and Trapping with a Nucleophile (e.g., Indole)

This protocol describes a general procedure for the N-formyl-N-methylaminomethylation of a nucleophile, such as indole, using N-methylformamide and formaldehyde to generate the N-acyliminium ion in situ.

Materials:

-

N-methylformamide (reagent grade)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Indole (or other suitable nucleophile)

-

Glacial Acetic Acid (catalyst)

-

Suitable organic solvent (e.g., ethanol, acetonitrile)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (e.g., indole, 1.0 equivalent).

-

Addition of Reagents: Add the organic solvent (e.g., ethanol), followed by N-methylformamide (1.2 equivalents) and formaldehyde (1.5 equivalents).

-

Acid Catalysis: To the stirred mixture, add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-amidoalkylated product.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Safety Precautions:

-

N-methylformamide is a suspected teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Formaldehyde is a known carcinogen and sensitizer. Handle with extreme care in a fume hood.

-

Acids such as acetic acid and sulfuric acid are corrosive. Handle with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Mandatory Visualization

Caption: Experimental workflow for N-acyliminium ion generation and trapping.

Caption: Signaling pathway for N-acyliminium ion formation and reaction.

References